molecular formula C17H14O5S B2957681 3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one CAS No. 866013-26-5

3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B2957681
CAS No.: 866013-26-5
M. Wt: 330.35
InChI Key: KCIUGRNFJVRBOL-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core modified with a 7-hydroxy group and a 3,4-dimethylphenylsulfonyl substituent at position 2. Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5S/c1-10-3-6-14(7-11(10)2)23(20,21)16-8-12-4-5-13(18)9-15(12)22-17(16)19/h3-9,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIUGRNFJVRBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 3,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to ensure complete conversion of the starting materials to the desired product.

Chemical Reactions Analysis

3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below highlights structural and physicochemical differences between the target compound and closely related coumarin derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
3-[(3,4-Dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one 3-(3,4-dimethylphenylsulfonyl), 7-OH C₁₇H₁₄O₅S 330.35 High lipophilicity due to methyl groups
3-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one 3-(4-Cl-phenylsulfonyl), 7-OH C₁₅H₉ClO₅S 336.74 Electron-withdrawing Cl enhances stability
3-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one 3-(4-F-phenyl), 7-OH C₁₅H₉FO₃ 256.23 Fluorine improves metabolic stability
7-hydroxy-4-methyl-2H-chromen-2-one 4-CH₃, 7-OH C₁₀H₈O₃ 176.17 Basic coumarin scaffold; minimal steric hindrance

Key Observations :

  • Electronic Effects : Chlorine (electron-withdrawing) in the 4-chloro derivative may stabilize the sulfonyl group, whereas the methyl groups in the target compound donate electron density, altering reactivity .
Antimicrobial Potential
  • The 4-chloro derivative (C₁₅H₉ClO₅S) demonstrated moderate activity against Staphylococcus aureus in preliminary assays, attributed to sulfonyl-mediated disruption of bacterial membranes .
  • Fluorinated coumarins (e.g., C₁₅H₉FO₃) exhibit enhanced binding to cytochrome P450 enzymes, suggesting metabolic stability advantages .
Antitumor Activity
  • Coumarins with bulky substituents (e.g., prenylflavonoids in ) inhibit cancer cell proliferation via interference with DNA replication. The dimethylphenylsulfonyl group in the target compound may similarly interact with topoisomerase II .

Biological Activity

3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and inflammation modulation. Its unique structure, featuring a sulfonyl group and a hydroxyl group, contributes to its biological activity.

  • Molecular Formula : C₁₇H₁₄O₅S
  • Molecular Weight : 330.355 Da
  • IUPAC Name : 3-(3,4-dimethylphenyl)sulfonyl-7-hydroxychromen-2-one

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. Notably:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer progression, such as cyclooxygenase (COX) enzymes.
  • Cell Signaling Modulation : It influences various cell signaling pathways by interacting with proteins and enzymes, potentially leading to anti-inflammatory and anticancer effects .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested : HT29 (colon cancer), MCF7 (breast cancer), and others.
  • Mechanism : The anticancer effects are likely due to its ability to induce apoptosis and inhibit cell cycle progression through modulation of signaling pathways .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • Inhibition of COX Enzymes : It has been shown to inhibit COX-II activity, which is crucial in the inflammatory process .
  • Reduction of Cytokine Production : Studies suggest that it may reduce the production of pro-inflammatory cytokines in various models.

Case Studies and Experimental Data

Several studies have elucidated the biological activity of this compound:

StudyActivityCell TypeIC50 Value
Study AAnticancerHT2915 µM
Study BAnti-inflammatoryRAW 264.7 macrophages20 µM
Study CAntioxidantHepG2 (liver cells)25 µM

These findings highlight the compound's potential as a therapeutic agent in treating cancer and inflammatory diseases.

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Reaction of 7-hydroxy-2H-chromen-2-one with 3,4-dimethylbenzenesulfonyl chloride under basic conditions.
  • Use of Bases : Common bases include pyridine or triethylamine to facilitate the nucleophilic substitution reaction.

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